5-(Pyridin-4-ylmethyl)thiazol-2-amine
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Overview
Description
5-(Pyridin-4-ylmethyl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-ylmethyl)thiazol-2-amine typically involves the reaction of 4-(chloromethyl)pyridine with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-ylmethyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
5-(Pyridin-4-ylmethyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, which is crucial in its potential therapeutic effects. The compound may also interact with DNA, leading to the inhibition of cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar reactivity but lacks the pyridine ring.
Pyridine: Another simpler structure that lacks the thiazole ring.
Thiazolopyridine: A fused ring system that combines both thiazole and pyridine rings in a different arrangement.
Uniqueness
5-(Pyridin-4-ylmethyl)thiazol-2-amine is unique due to its combination of the thiazole and pyridine rings, which provides a versatile scaffold for chemical modifications.
Properties
Molecular Formula |
C9H9N3S |
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Molecular Weight |
191.26 g/mol |
IUPAC Name |
5-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c10-9-12-6-8(13-9)5-7-1-3-11-4-2-7/h1-4,6H,5H2,(H2,10,12) |
InChI Key |
VPGXVWDRMUIBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC2=CN=C(S2)N |
Origin of Product |
United States |
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